5-Ethylbicyclo[2.2.1]hept-2-ene
Overview
Description
5-Ethylbicyclo[221]hept-2-ene is a bicyclic hydrocarbon with a unique structure that includes a seven-membered ring fused to a three-membered ring This compound is part of the norbornene family, which is known for its strained ring system and interesting reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route is the reaction between cyclopentadiene and ethylene, followed by hydrogenation and subsequent functionalization to introduce the ethyl group at the desired position.
Diels-Alder Reaction: Cyclopentadiene reacts with ethylene to form bicyclo[2.2.1]hept-2-ene.
Hydrogenation: The resulting product is hydrogenated to reduce any double bonds.
Alkylation: The hydrogenated product undergoes alkylation to introduce the ethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and high-pressure reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated derivatives
Scientific Research Applications
5-Ethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethylbicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The strained ring system and unique structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: The parent compound without the ethyl group.
5-Methylbicyclo[2.2.1]hept-2-ene: Similar structure with a methyl group instead of an ethyl group.
5-Phenylbicyclo[2.2.1]hept-2-ene: Contains a phenyl group at the 5-position.
Uniqueness
5-Ethylbicyclo[221]hept-2-ene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties
Properties
IUPAC Name |
5-ethylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7-9H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJIJNGGGLNBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934902 | |
Record name | 5-Ethylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-89-1 | |
Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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